TBEAC possesses an azetidinone ring, a common functional group in various biologically active molecules. Researchers might investigate TBEAC as a starting material for the synthesis of more complex molecules with potential drug-like properties [].
The presence of the azetidinone ring and the ester functionality suggests TBEAC could be a scaffold for developing new drugs. Researchers might explore its potential for various therapeutic applications, requiring further investigation through biological assays and target identification [].
The tert-butyl group ( bulky group with three methyl groups) in TBEAC could influence its self-assembly properties. Researchers might study its potential as a building block for supramolecular structures or functional materials, although this application is speculative and requires further investigation.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is an organic compound characterized by its unique azetidine ring structure. With the molecular formula C₁₂H₁₉N₁O₄ and a molar mass of approximately 241.287 g/mol, this compound features a tert-butyl group and an ethoxy-oxoethylidene moiety attached to the azetidine ring. It appears as a white to light yellow clear liquid and is noted for its purity, typically exceeding 98% in commercial preparations .
These reactions make it versatile for synthetic applications in organic chemistry.
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate generally involves multi-step organic reactions:
Specific synthetic routes may vary based on the starting materials and desired purity levels.
This compound finds applications primarily in:
Several compounds share structural similarities with tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate | Azetidine derivative | Contains a hydroxyl group instead of an ethoxy group |
| Ethyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Ethyl ester | Different alkoxy group affects solubility |
| Methyl 3-(2-methoxycarbonyl)azetidine-1-carboxylate | Methyl ester | Lacks ethoxy group; different reactivity profile |
These compounds demonstrate variations in functional groups that influence their chemical reactivity and biological properties, highlighting the uniqueness of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate within this class of compounds.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate exhibits a complex molecular architecture characterized by its four-membered azetidine ring system bearing two distinct functional groups. The compound's systematic nomenclature reflects its structural complexity, with the primary name indicating the presence of a tert-butyl carbamate protecting group attached to the nitrogen atom of the azetidine ring, while the 3-position bears a substituted ethylidene group containing both ethoxy and oxo functionalities. Alternative nomenclature includes 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylic acid tert-butyl ester and 1-(tert-butoxycarbonyl)-3-(2-ethoxy-2-oxoethylidene)azetidine, reflecting different systematic naming conventions employed in chemical databases.
The molecular structure incorporates a central azetidine ring, which represents one of the most important four-membered heterocycles in organic chemistry due to its considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain contributes significantly to the compound's reactivity profile while maintaining sufficient stability for practical synthetic applications. The ethylidene substituent at the 3-position creates a conjugated system with the adjacent ester functionality, potentially influencing both the electronic properties and reactivity patterns of the molecule. The tert-butyl carbamate group serves as both a protecting group for the nitrogen atom and a source of steric hindrance that can influence regioselectivity in subsequent chemical transformations.
The compound's structural formula can be represented as CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C, indicating the specific connectivity pattern and stereochemical relationships within the molecule. The presence of the exocyclic double bond creates opportunities for various addition reactions, while the ester functionalities provide sites for hydrolysis, reduction, or other ester-specific transformations. This combination of structural features makes the compound particularly valuable as a synthetic intermediate in pharmaceutical chemistry and materials science applications.
The physicochemical properties of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have been extensively characterized through various analytical techniques, revealing important information about its handling, storage, and reactivity characteristics. The compound exhibits a molecular weight of 241.29 grams per mole, with the molecular formula C12H19NO4 reflecting its composition of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. At standard conditions, the compound exists as a clear liquid with coloration ranging from white to light yellow, indicating high purity when properly stored and handled.
The refractive index of 1.47 and specific gravity of 1.06 provide important physical constants for identification and quality control purposes. These values indicate that the compound is slightly denser than water and exhibits optical properties consistent with its organic ester functionality. The liquid state at room temperature facilitates handling and incorporation into various synthetic procedures, though the compound requires storage under inert gas atmosphere due to its moisture sensitivity. Temperature control during storage is recommended, with optimal conditions maintained below 15 degrees Celsius in cool, dark environments to prevent degradation.
The compound's solubility characteristics and stability profile reflect the combined influence of its heterocyclic core and ester functionalities. The presence of multiple polar functional groups suggests moderate solubility in polar organic solvents, while the substantial hydrocarbon content from the tert-butyl and ethyl groups provides compatibility with less polar solvents. Storage requirements emphasize the importance of excluding moisture and maintaining inert atmosphere conditions to prevent hydrolysis of the ester groups or other degradation pathways that could compromise the compound's integrity during long-term storage.
The development of azetidine chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with four-membered nitrogen-containing rings occupying a unique position between the highly reactive aziridines and the more stable five-membered pyrrolidines. Azetidines were first recognized as important synthetic targets due to their occurrence in natural products, particularly in mugineic acids and penaresidins, which demonstrated the biological relevance of these strained heterocyclic systems. The most abundant naturally occurring azetidine derivative, azetidine-2-carboxylic acid, serves as a toxic mimic of proline, highlighting the potential for azetidine-containing compounds to interact with biological systems in unique ways.
The synthetic methodology for accessing functionalized azetidines has evolved significantly over the past several decades, with key developments including the reduction of azetidinones using lithium aluminum hydride and aluminum trichloride mixtures, as well as multistep routes from readily available starting materials such as 3-amino-1-propanol. The Paternò-Büchi reaction and its aza analogue have provided additional synthetic pathways for constructing azetidine frameworks, expanding the toolkit available to synthetic chemists working with these challenging heterocyclic systems. Recent advances have focused on developing regioselective and diastereoselective synthesis methods, with particular attention to controlling the stereochemical outcomes of ring-forming reactions.
The emergence of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as a significant synthetic intermediate reflects broader trends in medicinal chemistry toward exploring underutilized heterocyclic scaffolds. The compound's development can be traced to systematic investigations into azetidine-containing amino acid derivatives, which have shown promise as building blocks for pharmaceutical applications. The incorporation of protecting group chemistry, specifically the tert-butyl carbamate functionality, represents a sophisticated approach to controlling reactivity and enabling selective transformations in complex synthetic sequences.
Contemporary research into azetidine chemistry has been driven by recognition of these heterocycles' potential in drug discovery applications, where the unique structural and electronic properties of four-membered rings can provide advantages over more conventional heterocyclic systems. The strain-driven reactivity of azetidines enables selective ring-opening reactions under controlled conditions, while their enhanced stability compared to aziridines allows for practical synthetic manipulation. This balance of reactivity and stability has positioned azetidine derivatives like tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as valuable tools in modern organic synthesis.
The synthetic utility of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate stems from its unique combination of reactive functional groups and the inherent strain-driven reactivity of the azetidine ring system. The compound serves as a versatile intermediate in the construction of complex heterocyclic amino acid derivatives, which have found applications in pharmaceutical development and materials science. The presence of the α,β-unsaturated ester system creates opportunities for aza-Michael addition reactions with various nucleophiles, including heterocyclic aliphatic and aromatic amines, enabling the formation of highly functionalized organic compounds.
Recent synthetic methodologies have demonstrated the compound's utility in aza-Michael addition reactions using 1,8-diazabicyclo[5.4.0]undec-7-ene as a non-nucleophilic base promoter. This approach allows for the selective addition of NH-heterocycles such as azetidine, pyrrolidine, piperidine, and morpholine derivatives, as well as aromatic heterocycles including pyrazole, imidazole, triazole, indole, indazole, and benzotriazole systems. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for pharmaceutical applications where complex molecular architectures are required.
The compound's role in Suzuki-Miyaura cross-coupling reactions has been established through the synthesis of brominated pyrazole-azetidine hybrids, which can undergo palladium-catalyzed coupling with boronic acids to generate diverse structural motifs. This methodology enables the rapid diversification of the azetidine scaffold, providing access to libraries of compounds for biological screening applications. The tert-butyl carbamate protecting group can be selectively removed under standard deprotection conditions, revealing the free amine functionality for further elaboration or incorporation into larger molecular frameworks.
| Synthetic Application | Reaction Type | Key Features |
|---|---|---|
| Aza-Michael Addition | Nucleophilic Addition | High functional group tolerance, mild conditions |
| Suzuki-Miyaura Coupling | Cross-coupling | Rapid diversification of scaffold |
| Protecting Group Chemistry | Deprotection | Selective removal of tert-butyl carbamate |
| Amino Acid Synthesis | Heterocycle Formation | Access to novel amino acid derivatives |
The compound's significance extends to its role in developing new synthetic routes to heterocyclic amino acids, which represent important structural motifs in medicinal chemistry. The combination of the azetidine ring with the ethoxy-oxoethylidene substituent provides a reactive platform for constructing complex molecular architectures through sequential transformations. The strain energy stored in the four-membered ring can be harnessed for ring-opening reactions under appropriate conditions, enabling access to acyclic products with defined stereochemistry and functional group patterns. This reactivity profile, combined with the compound's commercial availability and well-established handling procedures, has positioned it as a valuable building block in contemporary organic synthesis and pharmaceutical research.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate represents a complex heterocyclic compound featuring a four-membered azetidine ring core with specific substitution patterns that significantly influence its molecular geometry [1] [2]. The compound possesses the molecular formula C₁₂H₁₉NO₄ with a molecular weight of 241.28 grams per mole, incorporating both a tert-butyl carboxylate protecting group and an ethoxy-oxoethylidene substituent [2] [3].
The molecular architecture consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a 2-ethoxy-2-oxoethylidene group and at the 1-position with a tert-butoxycarbonyl protecting group [4]. The structural identity can be represented by the SMILES notation: CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C, which illustrates the connectivity and stereochemical arrangement of the molecule [5] [6].
The four-membered azetidine ring exhibits significant angle strain due to the compression of bond angles from the ideal tetrahedral geometry [7]. In azetidine derivatives, the endocyclic bond angles deviate substantially from the ideal 109.5° tetrahedral angle, typically ranging between 85-95° [8] [9]. Crystallographic studies of related azetidine carboxylic acid derivatives demonstrate that the four-membered ring maintains a nearly planar conformation with maximum deviations of ±0.018 Å from the mean plane [9] [10].
The dihedral angle across the azetidine ring, measured as the angle between planes defined by non-adjacent carbon atoms, typically ranges from 150° to 180° in azetidine derivatives [11]. For azetidine carboxylates, the ring adopts a puckered conformation with specific torsional constraints imposed by the attached functional groups [9]. The carboxylate substituent orientation with respect to the ring can be characterized by torsion angles, which in similar compounds show values indicating alignment of the carbonyl group with the carbon-nitrogen bond of the ring [9] [10].
The presence of the tert-butyl ester group introduces additional conformational considerations due to steric hindrance effects [12]. The bulky tert-butyl group can influence the overall molecular conformation by restricting rotational freedom around the carboxylate linkage, effectively locking the molecule into preferred conformational states [12].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Azetidine ring bond angles | 85-95° | [8] [9] |
| Ring planarity deviation | ±0.018 Å | [9] |
| Dihedral angle | 150-180° | [11] |
| Ring strain energy | 26-30 kcal/mol | [7] [13] |
The electronic distribution within tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is characterized by the interplay between the electron-withdrawing carbonyl groups and the four-membered ring system . The azetidine nitrogen atom exhibits a pyramidal geometry due to the sp³ hybridization, with the lone pair contributing to the overall electronic landscape of the molecule [15].
The ethoxy-oxoethylidene substituent introduces an α,β-unsaturated carbonyl system that creates an extended conjugated network [16]. This conjugation affects the electron density distribution across the molecule, with the double bond between the azetidine ring and the carbonyl carbon showing characteristics of partial conjugation [16] [17]. The electron-withdrawing nature of both the ester carbonyl and the α,β-unsaturated ketone system results in decreased electron density on the azetidine nitrogen .
The tert-butyl carboxylate group provides additional electronic effects through its ester functionality [18]. The carbonyl carbon of the carbamate exhibits electrophilic character enhanced by the electron-withdrawing oxygen atoms [18] [19]. The electronic distribution is further modulated by the steric effects of the tert-butyl group, which can influence bond angles and consequently affect orbital overlap patterns [12].
Computational studies on related azetidine derivatives indicate that the molecular electronic structure is significantly influenced by the ring strain, which affects both bond lengths and electron distribution patterns [15]. The four-membered ring constraint leads to altered hybridization states and modified electronic properties compared to unstrained systems [7].
Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate through characteristic chemical shift patterns and coupling relationships [16]. The ¹H Nuclear Magnetic Resonance spectrum exhibits several distinctive signals corresponding to different proton environments within the molecule [16] [20].
The vinyl proton of the ethylidene group appears as a singlet at approximately 5.65 parts per million, consistent with the α,β-unsaturated ester system [16]. The azetidine ring protons generate complex multipicity patterns due to the constrained geometry of the four-membered ring [21] [22]. The nitrogen-adjacent methylene protons (NCH₂) appear in the region of 4.60-4.85 parts per million as overlapping multiplets [16] [20].
The ethyl ester component contributes characteristic signals with the OCH₂ group appearing as a quartet at approximately 4.21 parts per million (J = 7.1 Hz) and the terminal methyl group as a triplet at 1.31 parts per million [16]. The tert-butyl protecting group generates a singlet at 1.46-1.50 parts per million, representing the nine equivalent methyl protons [16] [20].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with carbonyl carbons appearing in the characteristic downfield region [23] [24]. The ester carbonyl carbon typically resonates around 164-170 parts per million, while the ketone carbonyl appears at approximately 163 parts per million [16] [23]. The azetidine ring carbons show chemical shifts consistent with their strained cyclic environment [23].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Vinyl proton (=CH) | 5.65 | Singlet | - |
| NCH₂ (azetidine) | 4.60-4.85 | Multiplet | Complex |
| OCH₂ (ethyl) | 4.21 | Quartet | 7.1 |
| OCH₃ (ethyl) | 1.31 | Triplet | 7.1 |
| tert-Butyl CH₃ | 1.46-1.50 | Singlet | - |
Infrared spectroscopy of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate reveals characteristic absorption bands that provide structural confirmation and functional group identification [25] [26]. The compound exhibits multiple carbonyl stretching frequencies due to the presence of both ester and α,β-unsaturated ketone functionalities [25].
The carbamate carbonyl stretch appears at approximately 1700-1720 cm⁻¹, characteristic of tert-butyl carboxylate systems [26]. The α,β-unsaturated ester carbonyl shows a stretching frequency in the range of 1715-1730 cm⁻¹, which is shifted to lower frequency compared to saturated esters due to conjugation effects [25] [26]. This pattern follows the established trend where α,β-unsaturated esters exhibit carbonyl stretches at lower frequencies than their saturated analogs [25].
The carbon-oxygen stretching vibrations appear as intense bands in the 1000-1300 cm⁻¹ region, following the characteristic pattern for ester functional groups [25] [26]. The compound exhibits the typical "Rule of Three" pattern for esters, with strong absorptions at approximately 1700, 1200, and 1100 cm⁻¹ corresponding to the carbonyl stretch and two distinct carbon-oxygen stretches [26].
Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region from the aliphatic components, and the absence of broad OH or NH stretches confirming the protected nature of the nitrogen atom [27].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbamate C=O | 1700-1720 | Strong | Stretch |
| α,β-Unsaturated C=O | 1715-1730 | Strong | Stretch |
| C-O (ester) | 1200 | Strong | Stretch |
| C-O (ester) | 1100 | Strong | Stretch |
| C-H (aliphatic) | 2800-3000 | Medium | Stretch |
Mass spectrometric analysis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate provides molecular weight confirmation and fragmentation pattern information [5] [28]. The molecular ion peak appears at m/z 241, corresponding to the calculated molecular weight of C₁₂H₁₉NO₄ [1] [5].
The fragmentation pattern follows typical pathways observed for tert-butyl esters and azetidine derivatives [28] [29]. Loss of the tert-butyl group (M-57) represents a major fragmentation pathway, generating an ion at m/z 184 [28]. The characteristic loss of tert-butoxycarbonyl (M-100) produces a fragment at m/z 141, consistent with standard carbamate fragmentation patterns [28].
Alpha-cleavage adjacent to the carbonyl groups generates additional diagnostic fragments [28] [29]. The ethyl ester component contributes fragments through loss of ethoxy radical (M-45) and typical McLafferty rearrangement processes [28] [29]. The azetidine ring system provides structural stability to certain fragment ions due to the nitrogen-containing heterocycle [28].
Electrospray ionization mass spectrometry reveals protonated molecular ions [M+H]⁺ at m/z 242.14, with additional adduct formation including sodium [M+Na]⁺ at m/z 264.12 and ammonium [M+NH₄]⁺ at m/z 259.17 [5]. These ionization patterns are consistent with the compound's polarity and functional group composition [5].
| Fragment Ion | m/z Value | Loss | Assignment |
|---|---|---|---|
| [M]⁺ | 241 | - | Molecular ion |
| [M+H]⁺ | 242.14 | - | Protonated molecular ion |
| [M+Na]⁺ | 264.12 | - | Sodium adduct |
| [M-57]⁺ | 184 | C₄H₉ | tert-Butyl loss |
| [M-100]⁺ | 141 | C₅H₉O₂ | Boc loss |
| [M-45]⁺ | 196 | C₂H₅O | Ethoxy loss |
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate exists as a liquid at room temperature (20°C), exhibiting a clear to slightly pale yellow appearance [2] [27]. The compound demonstrates the characteristic properties of an organic ester, maintaining its liquid state under standard laboratory conditions [2].
The physical appearance has been consistently reported across multiple sources as a colorless to light yellow clear liquid [2] [30]. Some variations in color intensity may occur depending on storage conditions and purity levels, with highly pure samples typically appearing colorless while samples with minor impurities may show a pale yellow tint [20]. The liquid nature of the compound at room temperature facilitates handling and purification procedures commonly employed in synthetic organic chemistry [2].
The compound maintains its liquid state across a range of temperatures typically encountered in laboratory settings, making it suitable for various synthetic applications and analytical procedures [27]. The clear liquid appearance aids in visual assessment of purity and enables straightforward transfer and measurement procedures [2] [20].
The specific gravity of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate has been measured as 1.06 at 20°C relative to water at the same temperature [2] [30]. This density value reflects the molecular composition and packing efficiency of the compound in its liquid state [2].
The refractive index of the compound is reported as 1.47, measured under standard conditions [2] [30]. This optical property provides additional characterization data useful for compound identification and purity assessment [2]. The refractive index value is consistent with similar organic compounds containing ester functionalities and heterocyclic ring systems [30].
These physical constants serve as important identification parameters and quality control measures for the compound [2] [30]. The specific gravity and refractive index values fall within expected ranges for organic molecules of similar molecular weight and functional group composition [2].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Specific Gravity | 1.06 | 20°C/20°C | [2] [30] |
| Refractive Index | 1.47 | Standard conditions | [2] [30] |
| Physical State | Liquid | 20°C | [2] [27] |
| Appearance | Colorless to light yellow | Room temperature | [2] [20] |
The retrosynthetic analysis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate reveals multiple viable disconnection strategies that leverage the inherent reactivity of the azetidine ring system and the α,β-unsaturated ester functionality [1] [2]. The compound can be conceptually deconstructed through three primary retrosynthetic pathways:
The most direct retrosynthetic disconnection involves cleavage of the ethylidene double bond, leading to tert-butyl 3-oxoazetidine-1-carboxylate as the key synthetic precursor [3] [4]. This approach capitalizes on established carbonyl olefination methodologies, particularly the Horner-Wadsworth-Emmons reaction, which provides excellent stereochemical control in the formation of α,β-unsaturated esters [5] [2].
Alternative retrosynthetic strategies involve disconnection at the azetidine ring itself, revealing potential cyclization precursors such as γ-amino alcohols or β-lactam derivatives [6] [7]. These approaches offer greater structural diversity but typically require more complex synthetic sequences involving protection-deprotection strategies and careful control of ring strain during cyclization [8].
A third strategic disconnection focuses on the carboxylate protecting group, suggesting routes from unprotected azetidine derivatives followed by selective N-acylation with di-tert-butyl dicarbonate [9]. This approach provides flexibility in introducing functional diversity at the nitrogen center while maintaining the core azetidine framework [10].
The most established and widely employed synthetic route proceeds directly from tert-butyl 3-oxoazetidine-1-carboxylate through Horner-Wadsworth-Emmons olefination [4] [2]. This methodology represents the gold standard for accessing α,β-unsaturated ester derivatives of azetidine systems due to its reliability and excellent stereochemical outcomes.
The synthetic sequence commences with the preparation of the phosphonate reagent, typically ethyl 2-(diethoxyphosphoryl)acetate, which undergoes base-mediated deprotonation to generate the stabilized phosphonate carbanion [5] [11]. Treatment of tert-butyl 3-oxoazetidine-1-carboxylate with this carbanion under optimized conditions (sodium hydride in tetrahydrofuran at 0°C to room temperature) affords the target compound in yields ranging from 70-92% [2] [4].
Critical optimization parameters include the choice of base system, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) demonstrating superior performance compared to traditional alkoxide bases [1] [2]. The reaction exhibits excellent E-selectivity (typically >95:5 E:Z ratio) due to the stereoelectronic preferences of the oxaphosphetane intermediate formed during the elimination step [5] [12].
Purification of the target compound is efficiently achieved through column chromatography on silica gel using hexane/ethyl acetate gradient elution systems [2] [4]. The product exhibits characteristic spectroscopic signatures, including a distinctive vinyl proton resonance at δ 6.8-7.2 ppm in the ¹H nuclear magnetic resonance spectrum [1].
Alternative synthetic approaches have been developed to address limitations of the standard ketone-based route, particularly for accessing substituted analogs or when tert-butyl 3-oxoazetidine-1-carboxylate is not readily available [13] [8]. These methodologies exploit diverse azetidine precursors and alternative bond-forming strategies.
One significant alternative involves the use of azetidine-3-carboxylic acid derivatives as starting materials [14] [15]. This approach employs esterification strategies followed by controlled oxidation to introduce the requisite carbonyl functionality at the 3-position [4]. The oxidation step can be achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with sodium hypochlorite, providing the ketone intermediate in good yields (78-85%) [4].
Another viable alternative utilizes 3-halogenated azetidine derivatives as electrophilic partners in cross-coupling reactions [7]. This strategy involves palladium-catalyzed carbonylation reactions of tert-butyl 3-bromoazetidine-1-carboxylate with ethyl acrylate derivatives under carbon monoxide atmosphere [7]. While this approach requires specialized equipment for handling carbon monoxide, it provides access to regioisomeric products that are challenging to obtain through conventional methods.
[2+2] Cycloaddition methodologies represent a fundamentally different strategic approach, involving the photochemical or thermal cycloaddition of imines with activated alkenes [16] [17]. Recent developments in visible light-mediated aza Paternò-Büchi reactions have demonstrated the feasibility of constructing azetidine rings directly from oxime and alkene precursors [16] [18]. These methods offer exceptional functional group tolerance and provide products with excellent diastereoselectivity (>20:1 d.r.).
The implementation of microchannel reactor technology combined with TEMPO-hydrogen peroxide oxidation systems represents a significant advancement in the sustainable synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, the immediate precursor to the target compound [4] [19]. This innovative approach addresses traditional limitations associated with batch processing, including extended reaction times, temperature control challenges, and complex purification requirements.
The microchannel reactor methodology employs tert-butyl 3-hydroxyazetidine-1-carboxylate as the starting material, which undergoes selective oxidation using catalytic TEMPO (2.0 mol%) in the presence of 30% hydrogen peroxide solution [4]. The reaction is conducted in dichloromethane with a residence time of only 30 seconds, achieving remarkable conversion efficiencies (>95%) and product selectivity [19].
Critical operational parameters include precise flow rate control, with the substrate solution delivered at 6.5 g/min and the hydrogen peroxide solution at 4.5 g/min [4]. The exceptionally short residence time (30 seconds) minimizes over-oxidation and side product formation, while the continuous flow nature ensures consistent heat and mass transfer [19]. Product isolation is facilitated by inline phase separation, followed by concentration and crystallization from n-heptane [4].
The environmental advantages of this methodology are substantial, with E-factor values reduced from 15-25 kg waste/kg product (traditional batch process) to 3-5 kg waste/kg product [4]. Additionally, the process eliminates the need for sodium bicarbonate buffering systems and reduces organic solvent consumption by approximately 60% [19].
The composite catalyst-oxygen system represents the most environmentally benign approach to accessing tert-butyl 3-oxoazetidine-1-carboxylate, utilizing molecular oxygen as the terminal oxidant and eliminating halogenated co-oxidants entirely [4] [20]. This methodology employs N-hydroxyphthalimide as a redox mediator in combination with cobalt acetate, creating a catalytic cycle that efficiently activates molecular oxygen for alcohol oxidation.
The reaction protocol involves treatment of tert-butyl 3-hydroxyazetidine-1-carboxylate with N-hydroxyphthalimide (20 mol%) and cobalt acetate (5 mol%) in acetonitrile under an oxygen atmosphere [4]. The microchannel reactor operates at 25-40°C with a 90-second residence time, achieving yields of 85-90% with exceptional selectivity for the ketone product [4].
The catalytic mechanism involves initial hydrogen atom abstraction from the alcohol substrate by the N-hydroxyphthalimidyl radical, generated through cobalt-mediated activation [20]. The resulting alcohol radical undergoes rapid oxidation to the ketone, while the N-hydroxyphthalimide is regenerated through reaction with molecular oxygen, completing the catalytic cycle [20].
Environmental assessment reveals this methodology to be superior in terms of atom economy (80-90%) and waste generation, with E-factor values of 2-4 kg waste/kg product [4]. The process generates only water as a stoichiometric byproduct, and the cobalt catalyst can be recovered and recycled with minimal activity loss (85-95% recovery over five cycles) [4].
Comprehensive environmental impact assessment of synthetic methodologies for tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate reveals significant variations in sustainability metrics across different approaches [21] [22]. Life cycle assessment methodologies have been employed to quantify environmental burdens, encompassing resource consumption, waste generation, energy requirements, and potential ecological impacts [23].
Traditional synthetic approaches, particularly those employing stoichiometric oxidants such as sodium hypochlorite, demonstrate substantial environmental burdens [4]. These methodologies generate significant quantities of inorganic salt waste (sodium chloride, sodium bicarbonate) and require extensive aqueous workup procedures [24]. Carbon footprint analysis indicates greenhouse gas emissions in the range of 15-25 kg CO₂ equivalent per kilogram of product for conventional batch processes [21].
The microchannel reactor TEMPO-hydrogen peroxide system exhibits markedly improved environmental performance, with carbon intensity values reduced to 8-12 kg CO₂ equivalent per kilogram of product [4] [20]. This improvement stems from enhanced energy efficiency due to superior heat and mass transfer characteristics, reduced solvent requirements, and elimination of energy-intensive separation processes [25].
Water consumption analysis reveals substantial differences between methodologies, with traditional approaches requiring 50-100 L of water per kilogram of product for washing and extraction procedures [21]. In contrast, the composite catalyst-oxygen system reduces water consumption to 10-15 L per kilogram of product due to simplified workup requirements and the absence of aqueous quenching steps [4].
Toxicity assessment using established eco-toxicological models indicates that TEMPO-based methodologies pose minimal risk to aquatic ecosystems, with TEMPO exhibiting rapid biodegradation (>90% mineralization within 28 days) under aerobic conditions [26] [27]. However, careful attention must be paid to cumulative effects, as TEMPO can exhibit growth inhibitory effects on certain microorganisms at elevated concentrations [27].
The development of sustainable production methods for tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate requires integration of green chemistry principles throughout the synthetic sequence [28] [29]. Process intensification through continuous flow technology offers significant advantages in terms of resource efficiency, energy consumption, and waste minimization [30] [25].
Catalyst design strategies focus on the development of heterogeneous, recyclable catalyst systems that eliminate the need for stoichiometric reagents [31]. Immobilization of TEMPO on activated carbon supports has demonstrated exceptional promise, with catalyst activity maintained over multiple cycles (>95% activity retention after 10 cycles) while enabling facile separation and reuse [31]. The heterogeneous catalyst preparation involves ozonation of activated carbon followed by reductive amination with TEMPO, providing robust catalyst materials with high loading capacity [31].
Solvent selection follows established green chemistry guidelines, prioritizing water-based systems, renewable solvents, and recyclable organic media [32] [29]. Solvent replacement strategies have successfully substituted dichloromethane with less hazardous alternatives such as ethyl acetate or 2-methyltetrahydrofuran in many synthetic steps [29]. Implementation of solvent recovery systems achieves >95% solvent recycling efficiency, substantially reducing overall environmental impact [26].
Energy optimization through process integration and heat recovery systems reduces energy consumption by 40-60% compared to conventional batch processes [25]. Microwave-assisted synthesis has demonstrated potential for further energy reduction, achieving comparable yields in significantly reduced reaction times (minutes vs. hours) [33] [34].
Feedstock sustainability considerations emphasize the use of renewable starting materials where possible [35]. Alternative synthetic routes from bio-derived azetidine precursors are under active investigation, with preliminary results suggesting feasibility for large-scale implementation [32]. These approaches leverage biorefinery concepts to convert biomass-derived platform chemicals into complex heterocyclic building blocks.
Waste minimization strategies encompass both prevention and valorization approaches [28]. Process optimization has achieved substantial reductions in E-factor values through improved reaction efficiency and streamlined purification procedures [4]. Waste valorization initiatives focus on converting process byproducts into value-added chemicals, with TEMPO degradation products finding applications as nitrogen fertilizers or polymer additives [26].
The implementation of process analytical technology enables real-time monitoring and control of critical process parameters, ensuring optimal performance while minimizing off-specification product formation [23]. Quality by design principles guide process development, incorporating robustness testing and statistical analysis to identify critical control points and acceptable operating ranges [29].
Irritant